4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJZXBADVLMAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is C13H9ClN4S, with a molecular weight of approximately 276.75 g/mol. The compound features a pyrimidine ring substituted with a thiazole moiety and a chlorophenyl group, which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of thiazole and pyrimidine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the compound has been investigated for its ability to inhibit kinases that are overexpressed in certain cancers, leading to apoptosis in cancer cells .
Antimicrobial Activity
There is evidence suggesting that this compound possesses antimicrobial properties. Thiazole derivatives have been noted for their effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
Targeting Kinase Inhibition
One of the primary therapeutic applications of this compound is in the field of targeted cancer therapy. The compound has shown promise as a selective inhibitor of specific kinases involved in tumorigenesis. For example, it has been tested against kinases such as EGFR and VEGFR, which play critical roles in cancer progression .
Potential Use in Infectious Diseases
The antimicrobial properties suggest potential applications in treating infectious diseases caused by resistant strains of bacteria. The compound can be further explored for its efficacy against multidrug-resistant pathogens, which are a growing concern in clinical settings .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | Kinase inhibition | Identified as a potent inhibitor of EGFR and VEGFR with potential for development as an anticancer agent. |
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the thiazole ring, pyrimidine ring, and pendant aromatic groups. These modifications impact molecular weight, solubility, and biological activity.
Key Observations :
- Polarity: Morpholino (12q) and morpholinosulfonyl (7) substituents introduce polar moieties, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
- Steric Effects : Piperidin-4-yl (compound 41) and dimethylthiazole (BEK) groups add steric bulk, which may influence binding pocket interactions .
CDK9 Inhibition ():
- Compound 12q: Exhibits potent CDK9 inhibition (IC₅₀ < 10 nM) due to the electron-withdrawing 5-fluoro group and morpholinophenyl substitution, which stabilizes interactions with the ATP-binding pocket .
- Compound 7 : Shows enhanced selectivity for CDK9 over CDK2, attributed to the sulfonyl group’s hydrogen-bonding capacity with active-site residues .
- Target Compound : While direct activity data are unavailable, the 4-chlorophenyl group likely confers strong hydrophobic interactions comparable to 12q’s 4-fluorophenyl group.
Antiplasmodial Activity ():
- Compound 41 : Demonstrates fast-killing properties against Plasmodium falciparum (EC₅₀ = 0.12 µM), linked to the piperidinyl group’s basicity and fluorophenyl’s metabolic stability .
hLDHA Inhibition ():
- Compound 15: A pyrimidine-quinoline hybrid with a 4-chlorophenyl group exhibits hLDHA inhibitory activity (IC₅₀ = 1.8 µM), suggesting the chlorophenyl moiety’s role in target engagement .
Biological Activity
The compound 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine , also known as CAS No. 1823183-26-1 , is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial efficacy. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 302.78 g/mol . The structural representation includes a pyrimidine ring substituted with a thiazole moiety and a chlorophenyl group, which are critical for its biological interactions.
1. Neuropharmacological Effects
Recent studies have explored the role of thiazole derivatives in modulating glutamate receptors, specifically the GluA2 AMPA receptors . For example, compounds similar to this compound have been reported to act as negative allosteric modulators of these receptors, influencing neuronal excitability and synaptic transmission.
In a study investigating various thiazole derivatives, one compound demonstrated a significant reduction in current amplitude through GluA2 receptors, indicating potential neuroprotective properties (e.g., MMH-5) . Such modulation could have therapeutic implications for conditions like epilepsy and neurodegenerative diseases.
2. Antimicrobial Activity
The compound's thiazole moiety contributes to its antimicrobial properties. In vitro studies have shown that thiazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds structurally related to this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
Case Study 1: Neuroprotective Potential
A recent investigation into the neuroprotective effects of thiazole derivatives highlighted that certain compounds could significantly enhance cell viability in neuronal cell lines exposed to toxic agents. The study found that derivatives similar to this compound exhibited protective effects by modulating AMPA receptor activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of various thiazole derivatives against microbial strains. The results indicated that specific substitutions on the thiazole ring enhanced antimicrobial activity significantly. For example, compounds with additional heterocyclic rings showed improved efficacy compared to standard antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Target | Effectiveness (MIC) |
|---|---|---|---|
| Neuroprotection | MMH-5 | GluA2 AMPA Receptor | Significant reduction in current amplitude |
| Antibacterial | Various Thiazole Derivatives | Staphylococcus aureus | MIC = 0.49 μg/mL |
| Antifungal | Various Thiazole Derivatives | Aspergillus niger | MIC = 23.3 μg/mL |
Q & A
Q. What are the common synthetic routes for 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine?
Answer: The compound is typically synthesized via multi-step reactions involving coupling of halogenated intermediates or cyclization of thiourea analogs. For example:
- Thiazole ring formation : Aryl thioamides can react with α-haloketones to form the thiazole core.
- Pyrimidine coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may link the pyrimidine and thiazole moieties .
- Key intermediates : Halogenated precursors (e.g., 4-chlorophenyl derivatives) are often used to ensure regioselectivity .
Q. What techniques confirm the molecular structure of this compound?
Answer:
Q. What in vitro assays screen its biological activity?
Answer:
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, with IC₅₀ values compared to reference inhibitors .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Answer:
Q. How do intermolecular interactions influence crystallographic properties?
Answer:
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize planar conformations (e.g., six-membered rings in pyrimidine derivatives) .
- Crystal packing : Weak C–H⋯O and C–H⋯π interactions form supramolecular chains or layers, as observed in X-ray studies .
- Disorder management : Partial occupancy refinement resolves disordered chlorophenyl groups in crystal lattices .
Q. How to resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Control variables like pH, temperature, and cell passage number to ensure reproducibility .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify pharmacophores .
- Meta-analysis : Pool data from multiple studies to assess trends (e.g., correlation between logP values and AChE inhibition) .
Methodological Considerations
Q. What computational tools predict the compound’s pharmacokinetic properties?
Answer:
Q. How to analyze structure-activity relationships (SAR) for derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
